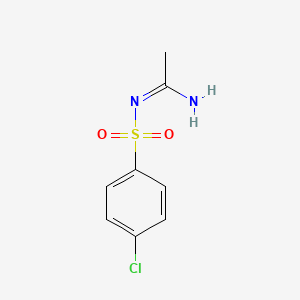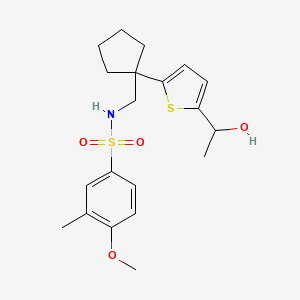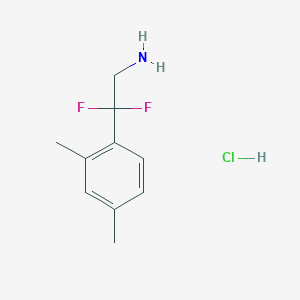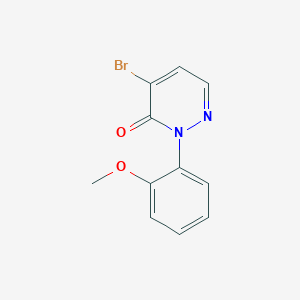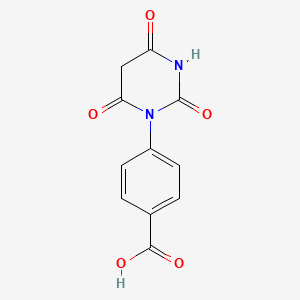![molecular formula C16H15BrN6O B2497884 3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine CAS No. 2380180-57-2](/img/structure/B2497884.png)
3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine is a complex organic compound that features a pyridazine ring substituted with a furan ring and a piperazine ring, which is further substituted with a bromopyrimidine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine typically involves multiple steps:
-
Formation of the Bromopyrimidine Intermediate: : The synthesis begins with the preparation of 5-bromopyrimidine. This can be achieved by bromination of pyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
-
Piperazine Substitution: : The bromopyrimidine is then reacted with piperazine to form 5-bromopyrimidin-2-yl)piperazine. This reaction is usually carried out in a solvent like ethanol or acetonitrile under reflux conditions.
-
Formation of the Pyridazine Core: : The next step involves the formation of the pyridazine ring. This can be done by reacting a suitable dicarbonyl compound with hydrazine hydrate to form the pyridazine core.
-
Coupling with Furan: : Finally, the furan ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for handling hazardous reagents.
化学反应分析
Types of Reactions
-
Substitution Reactions:
-
Oxidation and Reduction: : The furan ring can participate in oxidation reactions, forming furanones or other oxidized derivatives. Reduction reactions can also modify the furan ring or other parts of the molecule.
-
Coupling Reactions: : The compound can undergo various coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce new substituents or linkers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, thiols, or amines can be used under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene.
Major Products
The major products of these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound, such as azides, thiols, or amines.
科学研究应用
Chemistry
In chemistry, 3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine is used as a building block for the synthesis of more complex molecules. Its multiple reactive sites allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
In the industrial sector, this compound could be used in the development of new agrochemicals or as an intermediate in the synthesis of dyes and pigments.
作用机制
The exact mechanism of action of 3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromopyrimidine moiety could interact with nucleophilic sites in proteins or DNA, while the piperazine ring might enhance binding affinity through hydrogen bonding or hydrophobic interactions.
相似化合物的比较
Similar Compounds
5-Bromopyrimidin-2-yl)piperazine: Shares the bromopyrimidine and piperazine moieties but lacks the pyridazine and furan rings.
6-(Furan-2-yl)pyridazine: Contains the pyridazine and furan rings but lacks the bromopyrimidine and piperazine moieties.
3-(Piperazin-1-yl)pyridazine: Similar pyridazine and piperazine structure but without the bromopyrimidine and furan rings.
Uniqueness
3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine is unique due to its combination of a bromopyrimidine, piperazine, pyridazine, and furan rings. This unique structure provides multiple sites for chemical modification and potential biological activity, making it a versatile compound for research and industrial applications.
属性
IUPAC Name |
3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN6O/c17-12-10-18-16(19-11-12)23-7-5-22(6-8-23)15-4-3-13(20-21-15)14-2-1-9-24-14/h1-4,9-11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWDAPBCKZNOPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C4=NC=C(C=N4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-2-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2497801.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B2497802.png)
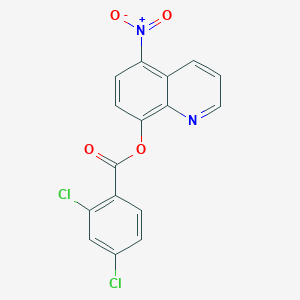
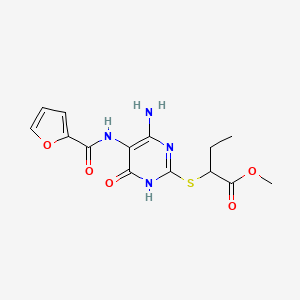

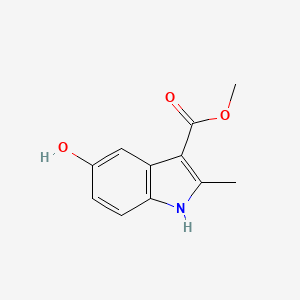
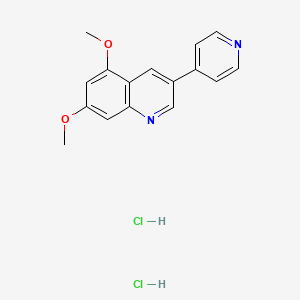
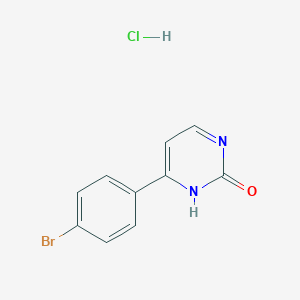
![N-mesityl-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2497818.png)
